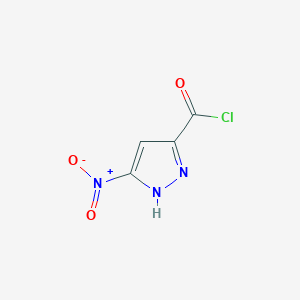
5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile
Overview
Description
5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a hydroxybenzoyl group, and a cyano group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial and antituberculosis activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit good to excellent antibacterial activity, and some compounds exhibited equipotent antifungal activity as compared to that of the first-line standard drug .
Biochemical Pathways
It’s known that similar compounds have been screened for different biological properties, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antituberculosis activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted derivatives or halogenated compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors.
Medicine: Research has explored its use in drug discovery, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
2-Hydroxybenzoyl derivatives: These compounds share the hydroxybenzoyl group but differ in their core structures.
Pyridine derivatives: Compounds with pyridine rings that may have different substituents or functional groups.
Cyano-substituted compounds: Other compounds containing cyano groups but with different aromatic or heterocyclic structures.
Uniqueness: 5-(2-Hydroxybenzoyl)-2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile stands out due to its combination of functional groups and its potential applications across various scientific fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-hydroxybenzoyl)-2-oxo-1-pyridin-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c19-10-12-9-13(17(23)14-5-1-2-6-15(14)22)11-21(18(12)24)16-7-3-4-8-20-16/h1-9,11,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHPZWOJFGHEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(C(=O)C(=C2)C#N)C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176953 | |
| Record name | 5-(2-Hydroxybenzoyl)-2-oxo[1(2H),2′-bipyridine]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730951-47-0 | |
| Record name | 5-(2-Hydroxybenzoyl)-2-oxo[1(2H),2′-bipyridine]-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730951-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Hydroxybenzoyl)-2-oxo[1(2H),2′-bipyridine]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione](/img/structure/B3281135.png)








![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)

